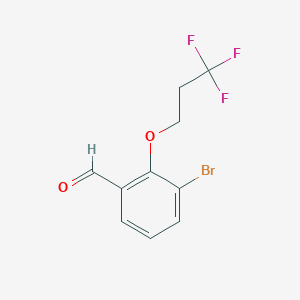

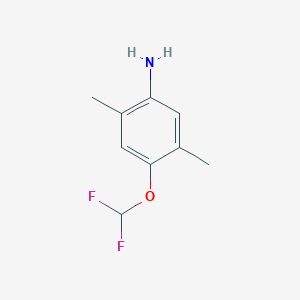

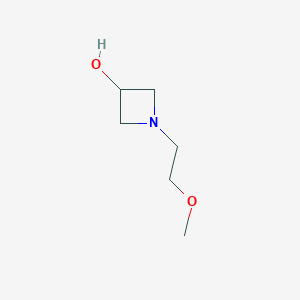

![molecular formula C10H13N3 B1454594 N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine CAS No. 1082040-94-5](/img/structure/B1454594.png)

N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine

Vue d'ensemble

Description

“N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine” is a nitrogen-containing heterocyclic compound . It contains pyrrole and pyrazine rings, which are common in bioactive molecules . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A novel method for the preparation of “N-substituted dipyrrolo [1,2- a: 2´,1´-c] pyrazine” analogs has been reported, which relies on the production of “4´,5´-dihydro-1H,3´H-2,2´-bipyrrole”, the reaction with propargyl bromide, and an intramolecular cyclization catalyzed by Pd/C at high temperature .Molecular Structure Analysis

The molecular structure of “N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine” includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine” are not clearly recognized .Applications De Recherche Scientifique

Pharmaceuticals: Anticancer and Anti-inflammatory Agents

Compounds with the pyrrolo[2,3-c]pyridine moiety, such as N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine, have shown promise as anticancer and anti-inflammatory agents . Their ability to inhibit specific kinases makes them valuable in the development of targeted therapies that can interfere with cancer cell proliferation and inflammatory processes.

Diabetes Treatment: α-Amylase Inhibitors

In the treatment of type 2 diabetes, α-amylase inhibitors play a crucial role by limiting carbohydrate breakdown and subsequent glucose absorption . The structural similarity of N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine to known inhibitors suggests potential applications in developing new therapeutic agents for diabetes management.

Antibacterial and Antifungal Applications

The pyrrolo[2,3-d]pyrimidine moiety, which is structurally related to N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine, exhibits broad biological applications, including antibacterial and antifungal activities . This indicates potential for the compound to be used in the development of new antimicrobial drugs.

Neurological Disorders: Adenosine Receptor Modulation

Compounds with a pyrrolo[2,3-d]pyrimidine core have been studied as modulators of adenosine A1 and A3 receptors . Given the structural similarities, N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine could be explored for its potential in treating various neurological disorders through receptor modulation.

Chemical Biology: Protein Structure Probing

The azaindole core of N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine is similar to 7-azaindole, which is used as an optical probe of protein structure and dynamics . Its unique photophysical properties make it a potential tool for studying protein interactions and conformations.

Agriculture: Plant Growth Regulation

Indole derivatives are known to influence plant growth and development. While N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine is not directly linked to plant hormones, its structural resemblance to indole-based compounds suggests potential research applications in modulating plant hormone pathways .

Safety and Hazards

Orientations Futures

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mécanisme D'action

Target of Action

N,N,7-Trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine, also known as 5-Dimethylamino-7-methyl-6-azaindole, is a compound that has been found to exhibit significant biological activities . , compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to target a variety of proteins, including kinases.

Mode of Action

It is known that similar compounds can inhibit the activity of their target proteins, leading to various downstream effects .

Biochemical Pathways

Compounds with similar structures have been found to affect a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-10-8(4-5-11-10)6-9(12-7)13(2)3/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLDPCVUQJTACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=N1)N(C)C)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

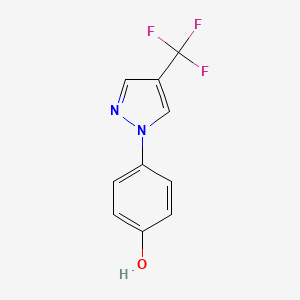

![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)

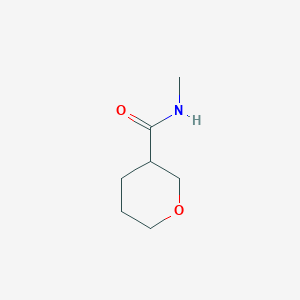

![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)

![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)

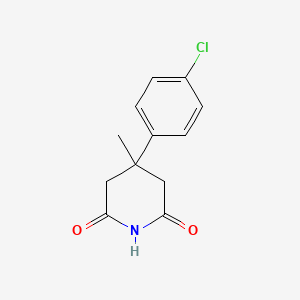

![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)